D-Mannose-2-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

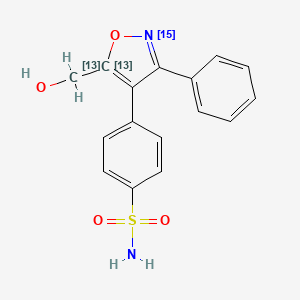

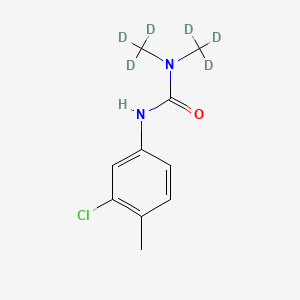

D-Mannose-2-13C is a labeled analog of D-Mannose . D-Mannose is a carbohydrate that plays an important role in human metabolism, especially in the glycosylation of specific proteins .

Molecular Structure Analysis

D-Mannose-2-13C has an empirical formula of 13CC5H12O6 . It has a molecular weight of 181.15 .Chemical Reactions Analysis

D-Mannose is involved in the glycosylation of molecules . It is used for the O-glycosylation of the T helper cell-derived cytokine interlukin-17A . A study has also shown that D-Mannose and D-Glucose can be monitored in real-time using Raman shifts at 960 cm−1 and 974 cm−1 respectively .Physical And Chemical Properties Analysis

D-Mannose-2-13C is a solid substance . It has a melting point of 133 °C .Aplicaciones Científicas De Investigación

Food, Pharmaceutical, and Poultry Industries : D-Mannose is used as a dietary supplement, in the synthesis of drugs, and for blocking colonization in animal feeds. It is significant due to its structure and function in polysaccharides and glycoproteins (Hu et al., 2016).

Health Benefits : It offers physiological benefits for immune system support, diabetes mellitus management, intestinal diseases, and urinary tract infections. D-Mannose is also a starting material for synthesizing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol (Wu et al., 2019).

Immunoregulatory Functions : Supraphysiological levels of D-mannose can suppress immunopathology in autoimmune diabetes and airway inflammation, and it stimulates Treg cell differentiation. This function is mediated by TGF-β activation, which is influenced by integrin αvβ8 and reactive oxygen species generated by increased fatty acid oxidation (Zhang et al., 2017).

Chemical Synthesis and Biotransformation : The epimerization of aldoses at C-2 by calcium ion in basic solutions demonstrates the chemical transformation of D-glucose into D-mannose, which has implications for industrial production (Yanagihara et al., 1993).

Metabolic Studies : Research on mannose metabolism in Plesiomonas shigelloides highlights its metabolic pathways and the toxic effect of mannose on growth, indicating its biological impact and potential medical applications (Rager et al., 2000).

Conformational Analysis in Glycoproteins : D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals, and polysaccharides from fungi and bacteria. Studies on its conformation and dynamics in glycosidic linkages provide insights into its role in complex biological structures (Ruda et al., 2022).

Enzymatic Production and Characterization : Characterization of enzymes like D-lyxose isomerase from various sources for D-mannose production offers insights into more efficient biotechnological production methods (Wu et al., 2020).

Mecanismo De Acción

Target of Action

D-Mannose-2-13C, also known as D-[2-13C]mannose, is a carbohydrate that plays a significant role in human metabolism, particularly in the glycosylation process of specific proteins . The primary targets of D-Mannose-2-13C are the proteins that undergo glycosylation, a process where a carbohydrate, like D-Mannose, is covalently attached .

Mode of Action

D-Mannose-2-13C interacts with its targets by being incorporated into the glycosylation process. This process involves the attachment of the D-Mannose molecule to the nitrogen atom of an asparagine residue in a protein, or to the oxygen atom of a serine or threonine residue . This interaction results in the modification of the protein, which can alter its function, stability, and cellular location .

Biochemical Pathways

The primary biochemical pathway affected by D-Mannose-2-13C is the glycosylation pathway. Glycosylation is a critical post-translational modification that affects protein folding, stability, and function . The downstream effects of this pathway can be vast, influencing various biological processes such as cell-cell adhesion, immune response, and protein stability .

Result of Action

The molecular and cellular effects of D-Mannose-2-13C’s action are primarily seen in the modification of proteins through glycosylation. This can result in changes to protein function, stability, and cellular location, which can have wide-ranging effects on cellular processes .

Safety and Hazards

D-Mannose supplements should be used with caution if you have diabetes as it may make it harder to control your blood sugar . High doses of D-Mannose may cause kidney damage . It is recommended to always tell your doctor about any supplements you are taking, including natural ones and those bought without a prescription .

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-JJELKLASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

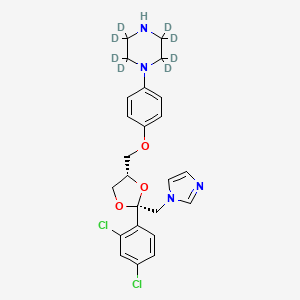

Q1: Why is D-Mannose-2-13C particularly useful for studying phosphomannoisomerase?

A1: D-Mannose-2-13C is a specifically labeled isotopologue of D-Mannose, a substrate of PMI. The 13C label at the C2 position is strategically placed to probe the reaction mechanism of PMI. The study utilized 2D 13C EXSY NMR, a technique that allows researchers to observe the exchange of magnetization between different chemical environments. By introducing D-Mannose-2-13C and monitoring the 13C label through 2D 13C EXSY NMR, the researchers could directly track the interconversion of D-Mannose-6-phosphate and D-Fructose-6-phosphate catalyzed by PMI []. This provided valuable insights into the enzyme's dual anomeric specificity, meaning its ability to bind and process both alpha and beta anomers of the sugar substrates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/no-structure.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)